Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Overview
Description
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is an organic compound that features a pyridine ring attached to a tetrahydropyran ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often involving a suitable catalyst and specific reaction conditions to ensure the correct formation of the ring structure.
Methylamine Linkage: The final step involves the introduction of the methylamine group, which links the pyridine and tetrahydropyran rings. This step may involve reductive amination or other suitable amination techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyridin-3-ylmethyl-(tetrahydro-furan-4-YL)-amine: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Pyridin-3-ylmethyl-(piperidin-4-YL)-amine: Contains a piperidine ring instead of a tetrahydropyran ring.
Pyridin-3-ylmethyl-(morpholin-4-YL)-amine: Features a morpholine ring in place of the tetrahydropyran ring.
Uniqueness: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different ring systems.
Biological Activity
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring connected to a tetrahydropyran moiety via a methylamine linkage. This structure allows for various interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A study showed that certain derivatives exhibited IC50 values in the low nanomolar range against human non-small cell lung cancer cells (HCC827) and other cancer types such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) .
Table 1: Antiproliferative Activity of Pyridine Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | HCC827 | 1.94 |
Compound B | MCF-7 | 15.6 |
Compound C | SH-SY5Y | 12.3 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the PI3K/AKT pathway. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound has been shown to significantly lower the phosphorylation levels of PI3K and its downstream targets, indicating its role as a PI3K inhibitor .
Antimicrobial Activity
Pyridine derivatives have also been evaluated for their antimicrobial properties. Certain compounds have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae . This suggests that this compound may possess broad-spectrum antimicrobial activity.
Table 2: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound D | S. aureus | 0.5 |
Compound E | S. pneumoniae | 0.75 |
Compound F | E. faecalis | 1 |
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, where researchers observed that modifications in the tetrahydropyran ring significantly influenced biological activity. For example, substituents on the pyridine ring were found to enhance binding affinity to target proteins involved in cancer progression .
Another study focused on the antileishmanial activity of similar compounds, demonstrating that specific structural features were critical for efficacy against Leishmania donovani .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)oxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11/h1-2,5,8,11,13H,3-4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJWTRSJMKQBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610715 | |
Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-42-9 | |
Record name | N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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